molecular formula C5H11NO B13808999 Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI)

Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI)

Cat. No.: B13808999
M. Wt: 101.15 g/mol
InChI Key: KWXCRCUYAMGCIU-WHFBIAKZSA-N
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Description

Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) is a chemical compound with the molecular formula C5H11NO It is a cyclobutanol derivative where the amino and methyl groups are positioned in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1-methylcyclobutane with suitable reagents to introduce the hydroxyl group at the desired position. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the amino group.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclobutanols.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:
Cyclobutanol, 2-amino-1-methyl-, cis-(+)-(9CI) serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form ketones or aldehydes, while the amino group can participate in substitution reactions to yield new derivatives.

Reactivity and Mechanism:
The compound's reactivity is influenced by its stereochemistry. The cis configuration of the amino and methyl groups enhances its interaction with other molecular entities, making it a valuable candidate for targeted synthetic applications. The ability to form hydrogen bonds due to the amino group further facilitates its use in complex chemical transformations.

Biological Research Applications

Enzyme Interaction Studies:
In biological contexts, Cyclobutanol, 2-amino-1-methyl-, cis-(+)-(9CI) is utilized in studies examining enzyme interactions and metabolic pathways. The compound's functional groups enable it to interact with specific enzymes, which can be crucial for understanding biochemical processes and developing new therapeutic strategies.

Pharmacological Potential:
The compound's structural characteristics suggest potential pharmacological applications. Its ability to influence cellular pathways through molecular interactions positions it as a candidate for drug development, particularly in targeting specific biological mechanisms.

Industrial Applications

Production of Specialty Chemicals:
Industrially, Cyclobutanol, 2-amino-1-methyl-, cis-(+)-(9CI) is employed in the synthesis of specialty chemicals that possess unique properties. These chemicals can be used in various applications ranging from pharmaceuticals to materials science.

Quality Control and Production Methods:
The industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly employed to ensure the consistency and safety of the final product.

Case Studies

Synthesis Case Study:
A notable case study involves the synthesis of cyclobutanone derivatives from Cyclobutanol, 2-amino-1-methyl-, cis-(+)-(9CI). Researchers demonstrated that through controlled oxidation using potassium permanganate, high yields of cyclobutanone were achieved. This reaction highlighted the compound's utility as a precursor for more complex chemical entities.

Biological Activity Case Study:
Another study explored the interaction of Cyclobutanol, 2-amino-1-methyl-, cis-(+)-(9CI) with specific enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, suggesting its potential role in drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutanol,2-amino-1-methyl-,trans-(+)-(9CI)
  • Cyclobutanol,2-amino-1-ethyl-,cis-(+)-(9CI)
  • Cyclobutanol,2-amino-1-methyl-,cis-(-)-(9CI)

Uniqueness

Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The cis configuration of the amino and methyl groups can lead to different interactions compared to its trans counterpart, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(1S,2S)-2-amino-1-methylcyclobutan-1-ol

InChI

InChI=1S/C5H11NO/c1-5(7)3-2-4(5)6/h4,7H,2-3,6H2,1H3/t4-,5-/m0/s1

InChI Key

KWXCRCUYAMGCIU-WHFBIAKZSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]1N)O

Canonical SMILES

CC1(CCC1N)O

Origin of Product

United States

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